N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-6-7-14(11(2)8-10)16-19-20-17(25-16)18-15(22)12-4-3-5-13(9-12)21(23)24/h3-9H,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIISFJAYVOSPRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the nitrobenzamide group. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The nitrobenzamide group can then be introduced through a coupling reaction, such as the Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The oxadiazole ring can be opened under strong acidic or basic conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or amine group.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can affect cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related oxadiazole derivatives:
Key Observations :
- Aromatic Substitutions: Unlike dimeric bis-oxadiazoles , the target is monomeric, which may reduce steric hindrance in biological interactions.
- Nitro Group Position : The 3-nitrobenzamide group distinguishes it from 5-nitrovanillin-derived bis-oxadiazoles , where nitro groups are meta to hydroxyl/methoxy substituents.
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring , which is known for its versatile biological properties. The molecular formula is with a molecular weight of approximately 298.29 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
This compound exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular enzymes and proteins. This interaction can inhibit their activity or alter their function.
- Targeting Cellular Pathways : The compound has been shown to affect endosomal trafficking pathways in mammalian cells. By inhibiting these pathways, it prevents the entry of toxins and viruses into cells, thereby providing a protective effect against certain pathogens.
Biological Activity
Research indicates that this compound possesses several notable biological activities:
- Antimicrobial Properties : It has been investigated for its potential to inhibit various bacterial strains. Studies demonstrate significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : The compound has shown promise in preclinical studies as an anticancer agent. It inhibits cell proliferation in several cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways leading to programmed cell death.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption following oral administration. Its lipophilicity due to the aromatic rings enhances membrane permeability, facilitating its action within biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
